molecular formula C11H13O2- B14759973 3-Ethyl-2,6-dimethylbenzoate

3-Ethyl-2,6-dimethylbenzoate

Cat. No.: B14759973
M. Wt: 177.22 g/mol
InChI Key: VIAVLQLVWPLLOD-UHFFFAOYSA-M
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Description

3-Ethyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from benzoic acid, characterized by the presence of ethyl and dimethyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-dimethylbenzoate typically involves the esterification of 2,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 2,6-dimethylbenzoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: 2,6-Dimethylbenzoic acid.

    Reduction: 2,6-Dimethylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dimethylbenzoate
  • Methyl 2,6-dimethylbenzoate
  • Propyl 2,6-dimethylbenzoate

Uniqueness

3-Ethyl-2,6-dimethylbenzoate is unique due to the presence of both ethyl and dimethyl groups on the benzene ring, which can influence its reactivity and interactions compared to other similar esters. This structural uniqueness can lead to different chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C11H13O2-

Molecular Weight

177.22 g/mol

IUPAC Name

3-ethyl-2,6-dimethylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-6-5-7(2)10(8(9)3)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)/p-1

InChI Key

VIAVLQLVWPLLOD-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C(=C(C=C1)C)C(=O)[O-])C

Origin of Product

United States

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